![molecular formula C15H12F2N2O2 B4629211 N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)
N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide
Vue d'ensemble
Description
DFB is a small molecule that has been shown to have a variety of potential uses in scientific research. It is a member of the benzamide family of compounds, which are known for their ability to interact with a variety of biological targets. DFB has been studied for its potential as a tool compound to help understand the function of certain proteins in the body.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition for Cancer Therapy
A novel class of N-acylhydrazone (NAH) derivatives, designed from the structure of trichostatin A, acts as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds, particularly (E)-4-((2-(4-(dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide and its analogs, have shown increased acetylation of α-tubulin, affecting cell migration and indicating inhibition of HDAC6. These findings suggest the potential of HDAC6/8 as targets for future molecular therapies for cancer (Rodrigues et al., 2016).
Potential Memory Enhancers
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with N,N-dialkylaminoethoxy/propoxy moieties have been synthesized and evaluated as potential memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, indicating their potential in enhancing memory. The molecular docking and simulation studies of these derivatives establish a correlation between experimental biology and in silico results, suggesting a significant potential for these compounds in memory enhancement applications (Piplani et al., 2018).
Enhanced Chondrogenesis of Stem Cells
A study integrating epigenetic modulators into NanoScript for enhanced chondrogenesis of stem cells has shown the potential of certain benzamide derivatives in stem cell differentiation. The small molecule N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (CTB), a CTB derivative with increased solubility, was used to modulate gene expression and induce stem cell differentiation through the alteration of chromatin architecture (Patel et al., 2015).
Histone Acetylation Modulation
CI-994, or N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], is an antitumor agent undergoing clinical trials, identified as a histone deacetylase (HDAC) inhibitor. This compound causes histone hyperacetylation in living cells, indicating its mechanism of action as an inhibitor of HDAC, suggesting a close relationship between HDAC inhibition and antitumor activity. This highlights the compound's relevance in cancer therapy through epigenetic modulation (Kraker et al., 2003).
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-3,4-difluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)10-5-6-13(16)14(17)7-10/h2-8H,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCXVUZSLJMQSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-3,4-difluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.